Cas no 421567-49-9 ([5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid)

[5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid structure
421567-49-9 structure
Product Name:[5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
Numero CAS:421567-49-9
MF:C11H12N4O2S
MW:264.303580284119
CID:927837
PubChem ID:715728
Update Time:2025-04-19

[5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • [5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
    • 2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
    • CHEMBL4168073
    • [5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
    • AKOS000286775
    • DB-179684
    • SR-01000472261-1
    • 2-((5-(4-Aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)aceticacid
    • [5-(4-Amino-phenyl)-4-methyl-4h-[1,2,4]triazol-3-ylsulfanyl]-aceticacid
    • SR-01000472261
    • 2-((5-(4-Aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
    • 421567-49-9
    • EU-0042661
    • HMS611C05
    • ChemDiv1_008497
    • AN-988/37365008
    • {[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
    • MDL: MFCD02627932
    • Inchi: 1S/C11H12N4O2S/c1-15-10(7-2-4-8(12)5-3-7)13-14-11(15)18-6-9(16)17/h2-5H,6,12H2,1H3,(H,16,17)
    • Chiave InChI: WAXMXWSTXGKATB-UHFFFAOYSA-N
    • Sorrisi: S(CC(=O)O)C1=NN=C(C2C=CC(=CC=2)N)N1C

Proprietà calcolate

  • Massa esatta: 263.060271
  • Massa monoisotopica: 263.060271
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 291
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 122
  • XLogP3: 0.8

Proprietà sperimentali

  • Punto di ebollizione: 569.5°C at 760 mmHg
  • Punto di infiammabilità: 298.2°C

[5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Informazioni sulla sicurezza

  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT

[5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM378198-1g
2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
421567-49-9 95%+
1g
$341 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629768-1g
2-((5-(4-Aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
421567-49-9 98%
1g
¥4508.00 2024-05-14

[5-(4-amino-phenyl)-4-methyl-4 h-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Letteratura correlata

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.